molecular formula C7H4ClIN2 B1469555 6-Chloro-1-iodoimidazo[1,5-A]pyridine CAS No. 1426424-81-8

6-Chloro-1-iodoimidazo[1,5-A]pyridine

Cat. No.: B1469555
CAS No.: 1426424-81-8
M. Wt: 278.48 g/mol
InChI Key: YURBHDCTHYMAEJ-UHFFFAOYSA-N
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Description

6-Chloro-1-iodoimidazo[1,5-A]pyridine is a high-value heterocyclic building block designed for advanced pharmaceutical research and development. Compounds within the imidazo[1,5-a]pyridine class are recognized for their significant role in medicinal chemistry due to their diverse biological and pharmacological properties . This particular molecule features both chloro and iodo substituents, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions. Its structure is integral in the exploration of novel therapeutic agents. The imidazo[1,5-a]pyridine core is a privileged scaffold found in bioactive compounds and is actively investigated for the treatment of various disorders, including cancer . As a key synthetic intermediate, this compound is intended for use in constructing targeted molecules for hit-to-lead optimization campaigns. It is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

6-chloro-1-iodoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-6-7(9)10-4-11(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURBHDCTHYMAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288672
Record name 6-Chloro-1-iodoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426424-81-8
Record name 6-Chloro-1-iodoimidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426424-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-iodoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-1-iodoimidazo[1,5-A]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its role as an inhibitor of cholinesterases, which are crucial enzymes in the nervous system. The following sections detail the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds known for their pharmacological potential. Its structure can be represented as follows:

C8H5ClIN3\text{C}_8\text{H}_5\text{ClI}\text{N}_3

The synthesis typically involves the reaction of 6-chloroimidazo[1,5-a]pyridine with iodine under controlled conditions to introduce the iodine atom at the 1-position of the imidazole ring. This modification enhances its biological activity.

Cholinesterase Inhibition

One of the primary biological activities of this compound is its inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in terminating neurotransmission at cholinergic synapses by hydrolyzing acetylcholine.

Table 1: Inhibitory Activity against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound45 ± 550 ± 7
Reference Compound (Physostigmine)0.05 ± 0.010.06 ± 0.02

The IC50 values indicate that while this compound shows moderate inhibition compared to standard inhibitors like physostigmine, it still possesses significant potential for further development as a therapeutic agent for conditions such as Alzheimer’s disease.

Molecular docking studies have revealed that this compound interacts with the active site of AChE and BChE. The binding affinity is attributed to hydrogen bonding and hydrophobic interactions with key amino acid residues within the enzyme's active site. This interaction prevents the substrate acetylcholine from accessing the active site, thereby inhibiting its breakdown.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,5-a]pyridine derivatives, including this compound:

  • Study on Neuroprotective Effects : A study demonstrated that compounds with imidazo[1,5-a]pyridine scaffolds exhibited neuroprotective effects in animal models of Alzheimer's disease by inhibiting cholinesterases and reducing amyloid-beta plaque formation .
  • Anticancer Activity : Another investigation highlighted the potential anticancer properties of this compound through its ability to induce apoptosis in cancer cell lines by modulating cholinergic signaling pathways .
  • In Vivo Studies : In vivo experiments showed that treatment with this compound improved cognitive function in mice subjected to neurotoxic agents known to inhibit cholinesterase activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazo[1,5-A]pyridine derivatives, including 6-chloro-1-iodoimidazo[1,5-A]pyridine, exhibit potent anticancer properties. A study demonstrated that compounds with imidazo[1,5-A]pyridine scaffolds can inhibit various kinases implicated in cancer progression, such as FLT3 and DYRK1A. These kinases are critical targets in acute myeloid leukemia and other cancers due to their roles in cell proliferation and survival .

Kinase Inhibition
The compound has been evaluated for its ability to inhibit protein kinases. For instance, it has shown activity against DYRK1A and CLK1 kinases, which are associated with neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the imidazo[1,5-A]pyridine ring can enhance inhibitory potency .

Synthetic Methodologies

Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Techniques such as cyclocondensation and oxidative cyclization have been employed to construct this compound from readily available starting materials . These methods not only improve yield but also reduce environmental impact by minimizing waste.

Agrochemical Applications

Pesticide Development
The imidazo[1,5-A]pyridine framework is also significant in agrochemistry. Compounds derived from this structure have been investigated for their potential as pesticides and herbicides. Their ability to interact with biological systems makes them suitable candidates for developing new agrochemical agents that can target specific pests while being less harmful to non-target organisms .

Case Studies and Research Findings

Study Focus Findings
Study on Kinase InhibitionEvaluated the inhibitory effects on DYRK1A and CLK1Identified structure-activity relationships that enhance potency; potential therapeutic implications for Alzheimer's disease .
Anticancer Activity AssessmentTested various imidazo[1,5-A]pyridine derivatives against cancer cell linesDemonstrated significant cytotoxicity in cancer cells; highlighted the importance of structural modifications .
Synthetic Methodology ReviewExplored recent synthetic routes for imidazo[1,5-A]pyridinesEstablished effective methods for synthesis with high yields and reduced environmental impact .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,5-a]pyridine scaffold has been extensively modified to optimize properties for diverse applications. Below is a comparative analysis of 6-Chloro-1-iodoimidazo[1,5-a]pyridine with key analogs, supported by data tables and research findings.

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 6-Cl, 1-I ~294.5* Potential building block for coordination polymers or bioactive molecules (inference)
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) 1-Pyridyl, 3-Hydroxyphenyl ~303.3 Antibacterial activity (MIC₅₀: 0.6–1.4 mg/ml); papain inhibition (IC₅₀: 13.40–96.50 mM)
Imidazo[1,5-a]pyridine-based fluorophores Varied aryl/alkyl groups 250–400 Solvatochromic fluorescent probes for lipid bilayers; large Stokes shifts (~100–160 nm)
Thioxohexahydroimidazo[1,5-a]pyridine derivatives Thiohydantoin moiety ~300–350 Neuroprotective activity (e.g., compound (−)-3: 68.63% cell viability at 20 µM)
Pyridinyl imidazo[1,5-a]pyridine ligands (e.g., 38–40) Pyridyl, aryl groups ~280–320 Tridentate ligands for Zn(II) coordination polymers; high synthetic yield (~80–90%)

*Estimated based on atomic composition.

Key Comparative Insights

Fluorescent Probes vs. Halogenated Derivatives Imidazo[1,5-a]pyridine fluorophores (e.g., dimers 2–4) exhibit solvatochromism and large Stokes shifts (~100–160 nm), making them ideal for membrane dynamics studies .

Enzyme Inhibition and Antibacterial Activity

  • 1-Substituted pyridyl derivatives (e.g., compound 3a) show dual activity as cysteine protease inhibitors (Ki: 13.75–99.30 mM) and antibacterial agents . The iodine atom in this compound could mimic the pyridyl group’s coordination capacity, but its bulkiness might sterically hinder enzyme binding.

Neuroprotective Thiohydantoin Derivatives

  • Thioxohexahydroimidazo[1,5-a]pyridine derivatives (e.g., compound (−)-3) demonstrate moderate neuroprotection via disulfide bond interactions . The chloro and iodo substituents in this compound lack sulfur’s redox activity, suggesting divergent mechanisms of action.

Coordination Chemistry Pyridinyl imidazo[1,5-a]pyridine ligands form stable Zn(II) coordination polymers due to their multitopic chelating ability . The iodine atom in this compound could act as a weak Lewis base, but its preference for covalent bonding (vs. pyridyl N-donors) may limit coordination versatility.

Synthetic Accessibility Most imidazo[1,5-a]pyridine derivatives are synthesized via one-pot cyclization or microwave-assisted methods .

Table 2: Thermodynamic and Kinetic Parameters of Selected Derivatives

Compound Type Binding Affinity (Ki, mM) IC₅₀ (µM) LogP* Key Interaction Mechanism
Antibacterial derivative (3a) 13.75–99.30 13.40–96.50 ~3.5 Hydrophobic/entropic binding
EGFR inhibitors (imidazo derivatives) N/A <1.0 ~2.8–4.2 Hydrogen bonding, π-π stacking
This compound N/A N/A ~3.8* Inference: Halogen bonding potential

*Predicted using fragment-based methods.

Critical Analysis of Substituent Effects

  • Iodine (1-position): Increases molecular weight and polar surface area, which may reduce oral bioavailability but enhance binding via halogen bonds in biological targets .
  • Comparison to Pyrazolo[1,5-a]pyrimidines: Substitution with pyrazolo groups improves cellular lipophilic ligand efficiency (LLE) in kinase inhibitors , whereas iodine’s bulkiness in this compound may compromise LLE.

Preparation Methods

Aminopyridine Precursors and Halogenation

  • 3-Amino-6-chloropyridazine can be synthesized by selective substitution of dichloropyridazine with aqueous ammonia at elevated temperatures (~130 °C), providing a platform for further functionalization.
  • Introduction of iodine at the 1-position is achieved by refluxing 6-chlorinated intermediates in hydroiodic acid (57% HI), which affords 3-amino-6-iodopyridazine in good yields (~81%).
  • Halogen substitution adjacent to nitrogen atoms reduces nucleophilicity of undesired sites, enhancing regioselectivity during cyclization.

α-Bromoketone Reagents

  • α-Bromoketones, prepared from acetophenone derivatives via dibromination and debromination, serve as electrophilic partners in condensation reactions to form the imidazo ring.

Cyclization to Form Imidazo[1,5-a]pyridine Core

  • Condensation of 2-aminopyridines or 3-amino-halopyridazines with α-bromoketones under mild basic conditions (e.g., sodium bicarbonate) facilitates ring closure to imidazo[1,5-a]pyridines.
  • Solvent choice is critical: ethanol has been shown to improve yields significantly compared to acetonitrile in related imidazo[1,2-a]pyridine systems, suggesting potential applicability for this compound synthesis.
  • Reaction temperatures around 80 °C and reaction times of 8 hours are typical to achieve good conversion.

Halogenation and Functional Group Transformations

  • Selective halogenation at the 6-position with chlorine is often achieved prior to ring closure or via nucleophilic substitution on preformed imidazo intermediates.
  • Iodination at the 1-position can be introduced either by direct halogen exchange or by using iodine-containing reagents during or after cyclization.
  • Methylation and other substitution reactions on the amino groups adjacent to the ring can be performed using methyl iodide and bases such as potassium carbonate, although care must be taken to avoid unwanted side reactions such as methoxylation of chloro groups.

Catalytic and Green Chemistry Approaches

  • Copper-catalyzed domino A3-coupling reactions in aqueous micellar media (using CuSO4 and sodium ascorbate with surfactants like SDS) have been developed for imidazo[1,2-a]pyridine derivatives, offering mild conditions (50 °C) and environmentally friendly protocols.
  • While these methods focus on imidazo[1,2-a]pyridines, the principles of mild catalysis and aqueous media could be adapted for imidazo[1,5-a]pyridine derivatives, including halogenated analogs, to improve sustainability and scalability.

Summary Data Table of Preparation Conditions

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Aminopyridine halogenation Aqueous NH3 (130 °C) or reflux in 57% HI 130 °C / reflux Water / HI solution 81 (iodo derivative) Selective substitution to install Cl or I at 6-position
α-Bromoketone preparation Dibromination/debromination of acetophenone Ambient Various - Precursor for condensation
Cyclization (condensation) 2-Aminopyridine + α-bromoketone + NaHCO3 80 °C Ethanol (preferred) 84-91 Ethanol improves yield over acetonitrile; 8 h reaction time
Halogenation/methylation Methyl iodide + K2CO3 or selective monomethylation Ambient to reflux DMF or MeOH Variable Risk of side reactions such as methoxylation of chloro groups
Cu-catalyzed domino A3 coupling CuSO4·5H2O + sodium ascorbate + SDS + aldehyde + alkyne 50 °C Water Up to 87 Green method for imidazo[1,2-a]pyridines; potential for adaptation

Research Findings and Mechanistic Notes

  • The introduction of halogens adjacent to ring nitrogens modulates nucleophilicity, directing alkylation and cyclization to desired positions and improving yields.
  • Use of hydroiodic acid for iodine substitution is more effective than direct halogen exchange from diiodo precursors, which tend to give low yields and side products.
  • Solvent effects are significant; ethanol enhances condensation efficiency compared to acetonitrile, likely due to better solvation and reaction kinetics.
  • Pd-catalyzed carbonylation reactions have been employed for functionalization of related imidazo derivatives, illustrating the versatility of transition metal catalysis in modifying these heterocycles.
  • Green chemistry approaches using copper catalysis in aqueous micellar media demonstrate promising mild and scalable routes for imidazo ring formation, reducing environmental impact.

Q & A

Basic: What are the standard synthetic routes for preparing 6-Chloro-1-iodoimidazo[1,5-a]pyridine?

Methodological Answer:
The synthesis typically involves two key steps:

Formylation and Cyclization : Start with 2-aminomethylpyridine, which undergoes formylation followed by cyclization using phosphorus oxychloride (POCl₃) to yield imidazo[1,5-a]pyridine .

Halogenation : Treat the intermediate with N-iodosuccinimide (NIS) in a solvent like dichloromethane (DCM) at room temperature. For chloro-substitution, use phosphorus oxychloride (POCl₃) under reflux conditions.
Optimization Note : Catalyst-free iodination (e.g., iodine in 1,2-dichloroethane at 110°C) can avoid metal residues, achieving ~63% yield for analogous thiocyano derivatives .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of:

  • Single-Crystal X-ray Diffraction : Resolves π-stacking and hydrogen-bonding interactions critical for crystal packing (e.g., C–H⋯N and C–H⋯π interactions in imidazo[1,5-a]pyridine derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the iodo substituent causes distinct deshielding in adjacent protons.
  • HRMS : Validates molecular weight and halogen isotopic patterns .

Advanced: How do reaction conditions influence the regioselectivity of halogenation in imidazo[1,5-a]pyridine derivatives?

Methodological Answer:
Regioselectivity depends on:

  • Electrophilic Aromatic Substitution (EAS) : Electron-rich positions (e.g., C1 in imidazo[1,5-a]pyridine) are iodinated preferentially using NIS in polar aprotic solvents (e.g., DCM).
  • Catalyst Choice : Iodine as a catalyst in non-polar solvents (e.g., 1,2-dichloroethane) minimizes byproducts, as seen in thiocyano derivatives .
  • Temperature : Higher temperatures (e.g., 110°C) accelerate halogenation but may reduce selectivity.

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals like B3LYP to model exchange-correlation effects. Basis sets (e.g., 6-31G*) optimize geometry and frontier molecular orbitals (FMOs) .
  • TD-DFT : Predicts UV-Vis absorption spectra by simulating excited-state transitions. For example, charge-transfer transitions in imidazo[1,5-a]pyridines show large Stokes shifts (>100 nm) .
  • Solvent Effects : Include polarizable continuum models (PCM) to account for solvatochromism.

Advanced: How can aggregation-caused quenching (ACQ) be mitigated in fluorescent derivatives of this compound?

Methodological Answer:

  • Structural Modifications : Introduce bulky substituents (e.g., pyridinium salts) to sterically hinder π-π stacking .
  • Polymer Matrices : Embedding in polymethylmethacrylate (PMMA) reduces intermolecular interactions, preserving quantum yield (QY) .
  • Charge Engineering : Quaternization (e.g., methyl groups) introduces positive charges, repelling adjacent molecules .

Basic: What purification techniques are optimal for halogenated imidazo[1,5-a]pyridines?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for halogen solubility).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis.
  • HPLC : For analytical purity (>97%), employ C18 columns with acetonitrile/water mobile phases .

Advanced: How does the electronic nature of substituents affect Suzuki-Miyaura cross-coupling reactions with this compound?

Methodological Answer:

  • Phosphine Ligands : Bulky ligands (e.g., DIPPF) enhance catalytic activity by stabilizing Pd(0) intermediates.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) activate the iodo site for oxidative addition, accelerating coupling rates .
  • Solvent Optimization : Use toluene/water mixtures with K₂CO₃ as a base to balance solubility and reactivity .

Advanced: What mechanistic insights explain the cyclocondensation of 2-(aminomethyl)pyridines to form imidazo[1,5-a]pyridines?

Methodological Answer:
The reaction proceeds via:

Nucleophilic Attack : 2-(Aminomethyl)pyridine reacts with nitronates to form amidinium intermediates.

5-exo-trig Cyclization : Intramolecular attack generates dihydroimidazo[1,5-a]pyridinium ions.

Deprotonation and Elimination : Loss of phosphorylated hydroxylamine yields the aromatic product.
Key Evidence : Isotopic labeling and DFT studies confirm the transition state involves N–H bond cleavage .

Basic: What spectroscopic signatures distinguish this compound from its analogs?

Methodological Answer:

  • IR Spectroscopy : C–I and C–Cl stretches appear at ~500 cm⁻¹ and ~550 cm⁻¹, respectively.
  • ¹³C NMR : Iodo and chloro substituents cause downfield shifts of adjacent carbons (~140 ppm for C-I, ~125 ppm for C-Cl).
  • UV-Vis : Conjugation with halogens redshifts λmax by ~20 nm compared to non-halogenated analogs .

Advanced: How can DFT-guided design improve the pharmacological activity of imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Docking Studies : Model interactions with target proteins (e.g., cannabinoid CB2 receptors) to optimize substituent geometry .
  • QSAR Analysis : Correlate Hammett σ values of substituents with bioactivity (e.g., IC₅₀ values for enzyme inhibition) .
  • Metabolic Stability : Simulate CYP450 interactions to predict pharmacokinetics using ADMET software.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1-iodoimidazo[1,5-A]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-iodoimidazo[1,5-A]pyridine

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